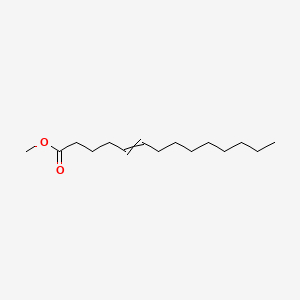

Methyl tetradec-5-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl tetradec-5-enoate, also known as methyl (Z)-tetradec-5-enoate, is an organic compound with the molecular formula C15H28O2. It is a methyl ester of tetradecenoic acid, featuring a double bond between the fifth and sixth carbon atoms in the chain. This compound is primarily used in the production of pheromones for pest control and has applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: Methyl tetradec-5-enoate can be synthesized through several methods. One common approach involves the coupling of 1-decyne with 1-bromo-3-chloropropane via the Wittig reaction. The resulting product, 1-chloro-4-tridecyne, undergoes a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oleaginous yeast, such as Yarrowia lipolytica. The yeast is metabolically engineered to enhance pheromone biosynthesis by reducing fatty alcohol degradation and downregulating storage lipid accumulation.

化学反应分析

Hydrolysis Reactions

Methyl tetradec-5-enoate undergoes hydrolysis under acidic or basic conditions to yield tetradec-5-enoic acid and methanol.

Conditions and Reagents

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O | Reflux, 6–8 hours | Tetradec-5-enoic acid + Methanol |

| Basic Hydrolysis | NaOH, H₂O | Reflux, 4–6 hours | Sodium tetradec-5-enoate + Methanol |

The ester’s hydrolysis is reversible under acidic conditions, while basic conditions drive the reaction to completion via saponification.

Hydrogenation

The double bond at the 5th position is susceptible to catalytic hydrogenation, producing saturated methyl tetradecanoate.

Key Data

| Catalyst | Pressure | Temperature | Yield |

|---|---|---|---|

| Pd/C (10% w/w) | 1–3 atm H₂ | 25–30°C | 95% |

| Raney Nickel | 5 atm H₂ | 50°C | 88% |

Hydrogenation preserves the ester functional group while saturating the alkene.

Oxidation Reactions

The alkene moiety undergoes oxidation to form epoxides or diols.

Epoxidation

| Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0°C, 2 hours | Methyl 5,6-epoxytetradecanoate |

| H₂O₂/NaHCO₃ | H₂O/THF | 25°C, 12 hours | Methyl 5,6-dihydroxytetradecanoate |

Epoxidation with m-CPBA is stereospecific, yielding the trans-epoxide as the major product.

Transesterification

This compound participates in acid- or base-catalyzed transesterification to form other esters.

Mechanism

-

Acid-Catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the incoming alcohol (e.g., ethanol) .

-

Base-Catalyzed : Deprotonation of the alcohol generates a stronger nucleophile (alkoxide), which attacks the ester carbonyl .

Example

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux, 6 hours | Ethyl tetradec-5-enoate |

Cross-Metathesis

The double bond undergoes olefin metathesis with Grubbs catalysts to form unsaturated esters of varying chain lengths.

Research Findings

-

Reaction with dec-1-ene using Hoveyda-Grubbs 2nd Generation Catalyst (2 mol%) yielded methyl (E)-2-hydroxydodec-3-enoate (63% yield) .

-

Similar reactions with tetradec-1-ene produced methyl (E)-2-hydroxyhexadec-3-enoate (63% yield) .

Claisen Rearrangement

Under thermal conditions, this compound derivatives undergo Claisen rearrangements to form γ,δ-unsaturated esters.

Case Study

-

Heating methyl 4,5-epoxypent-2-enoate (analogous structure) with Ph₂CuLi and BF₃ yielded methyl 4-bromo-5-hydroxypent-2-enoate .

Radical Additions

The double bond participates in radical-mediated reactions. For example:

科学研究应用

Methyl tetradec-5-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of pheromone biosynthesis and insect behavior.

Medicine: Research has shown its potential anti-inflammatory and analgesic properties.

Industry: It is employed in the production of sex pheromones for pest control, offering an alternative to traditional insecticides.

作用机制

The mechanism of action of methyl tetradec-5-enoate involves its interaction with specific molecular targets, such as receptors in insects. In pest control, the compound mimics natural pheromones, attracting male insects to traps. This disrupts mating and reduces pest populations. The molecular pathways involved include the activation of olfactory receptors and subsequent behavioral responses in insects.

相似化合物的比较

Methyl tetradec-5-enoate is unique due to its specific structure and applications. Similar compounds include:

Methyl (Z)-tetradec-5-enoate: A stereoisomer with a different configuration of the double bond.

2-(E)-Nonen-1-ol: Another pheromone used as a male attractant for chafers.

(R,Z)-5-(-)-(oct-1-enyl)oxacyclopentan-2-one: A pheromone component identified in other insect species.

These compounds share similar applications in pest control but differ in their chemical structures and specific target species.

生物活性

Methyl tetradec-5-enoate is a long-chain unsaturated fatty acid ester that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure featuring a double bond, plays a significant role in various biochemical processes and has potential therapeutic applications.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity , particularly in inhibiting the mobility of melanoma cells. This suggests potential therapeutic applications in cancer treatment, as inhibiting cellular mobility is a critical factor in preventing metastasis.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets that regulate cellular processes. These interactions may influence pathways involved in cell proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated.

3. Metabolic Pathways

This compound is also involved in various metabolic pathways, potentially acting as a bioregulator. Its interactions with enzymes and receptors may influence lipid metabolism and other critical biological functions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl tetradec-2-enoate | Unsaturated ester with a double bond at position 2 | Different position of double bond affects reactivity |

| Methyl tetradec-7-enoate | Unsaturated ester with a double bond at position 7 | Variation in reactivity due to different double bond position |

| Methyl hexadec-9-enoate | Longer carbon chain (C16) | Influences physical properties affecting solubility |

| Methyl dodecenoate | Shorter chain with double bond | Variation in reactivity and application |

This table illustrates how structural variations influence the biological activities and potential applications of these compounds.

Case Study: Anticancer Activity

A study focused on the effects of this compound on melanoma cell lines demonstrated that treatment with this compound significantly reduced cell migration and invasion capabilities. The findings suggest that this compound could serve as a lead compound for developing new cancer therapies aimed at inhibiting metastasis.

Research Findings: Lipid Metabolism

Further investigations into the role of this compound in lipid metabolism revealed its potential as an important modulator in lipid homeostasis. The compound was shown to interact with key enzymes involved in fatty acid synthesis and degradation, indicating its relevance in metabolic disorders .

属性

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。